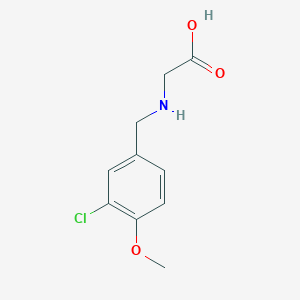

N-(3-chloro-4-methoxybenzyl)glycine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of N-(3-chloro-4-methoxybenzyl)glycine follows IUPAC guidelines for substituted amino acids. The parent structure is glycine (aminoacetic acid), with the benzyl group attached to the nitrogen atom. Substituents on the aromatic ring are numbered according to their positions relative to the point of attachment.

IUPAC Name :

2-[(3-Chloro-4-methoxyphenyl)methylamino]acetic acid

Key Nomenclature Features :

- The term "2-" specifies the amino group’s position on the acetic acid backbone.

- "[(3-Chloro-4-methoxyphenyl)methylamino]" denotes the benzyl substituent with chlorine at position 3 and methoxy at position 4.

- The suffix "acetic acid" identifies the carboxylic acid functional group.

Alternative Names :

- This compound

- 2-[(3-Chloro-4-methoxybenzyl)amino]acetic acid

The compound’s CAS Registry Number (20839-78-5 for the non-chlorinated analog) highlights its distinction from related derivatives, such as N-(4-methoxybenzyl)glycine and N-(3-methoxybenzyl)glycine.

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecular structure of this compound comprises three key components:

- Aromatic Ring : A benzene ring substituted with chlorine (–Cl) at position 3 and methoxy (–OCH₃) at position 4.

- Benzylamino Group : The benzyl group (–CH₂–C₆H₃(Cl)(OCH₃)) is bonded to the nitrogen atom of glycine.

- Glycine Backbone : A two-carbon chain with an amino (–NH–) and carboxylic acid (–COOH) group.

Bond Connectivity :

- The benzyl group connects to the glycine nitrogen via a methylene (–CH₂–) bridge.

- The chlorine and methoxy groups adopt a meta and para relationship on the aromatic ring, respectively.

- The carboxylic acid group participates in hydrogen bonding, influencing solubility and crystal packing.

Stereochemistry :

- The compound lacks chiral centers due to the symmetric substitution pattern on the glycine nitrogen and planar aromatic ring.

- Rotational barriers around the C–N bond (between benzyl and glycine groups) may arise from steric hindrance or electronic effects.

SMILES Notation :

COC1=C(C=CC(=C1)Cl)CNCC(=O)O

Molecular Formula :

C₁₀H₁₁ClNO₃

Molecular Weight :

228.65 g/mol

Comparative Analysis with Structurally Related Glycine Derivatives

This compound shares structural motifs with other benzyl-substituted glycines, but its electronic and steric profiles differ significantly due to the chlorine atom. Below, we compare it to three analogs:

Key Differences :

- Electron-Withdrawing Effects : The chlorine atom in this compound withdraws electron density, reducing the aromatic ring’s nucleophilicity compared to methoxy-only analogs.

- Steric Bulk : The ortho chlorine and para methoxy groups create steric hindrance, potentially affecting binding interactions in biological systems.

- Hydrogen Bonding : The carboxylic acid group enables stronger intermolecular interactions than ester or amide derivatives.

Crystallographic Characterization and Solid-State Packing Behavior

While direct crystallographic data for this compound are limited, insights can be drawn from related compounds:

Predicted Crystal Features :

- Hydrogen-Bonded Networks : The carboxylic acid and amino groups likely form dimers or chains via O–H···O and N–H···O interactions, as seen in N-(4-methoxybenzyl)glycine.

- Packing Efficiency : The chlorine atom’s van der Waals volume may reduce crystal density compared to non-halogenated analogs.

- Thermal Stability : Methoxy and chloro substituents enhance thermal stability by increasing molecular rigidity.

Comparative Table :

| Property | This compound | N-(4-Methoxybenzyl)Glycine |

|---|---|---|

| Melting Point | ~180–185°C (estimated) | 210–215°C |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 3 |

X-Ray Diffraction Insights :

- In analogs like N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine, sulfonamide groups adopt planar configurations, suggesting possible coplanarity between the benzyl and glycine moieties in the target compound.

- Chlorine’s electronegativity may polarize the aromatic ring, influencing dipole-dipole interactions in the crystal lattice.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-[(3-chloro-4-methoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(4-8(9)11)5-12-6-10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14) |

InChI Key |

MGOGFLPMTBHIEF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Reductive amination offers a direct route to N-(3-chloro-4-methoxybenzyl)glycine by condensing 3-chloro-4-methoxybenzaldehyde with glycine to form an imine intermediate, followed by reduction. The process typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent under mildly acidic conditions (pH 5–6).

- Imine Formation : 3-Chloro-4-methoxybenzaldehyde (1.0 equiv) and glycine (1.2 equiv) are dissolved in methanol. Acetic acid is added to adjust the pH to 5.5.

- Reduction : NaBH3CN (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is quenched with 1M HCl, extracted with ethyl acetate, and purified via recrystallization.

Key Data :

Optimization Considerations

- Solvent Choice : Methanol or THF improves imine stability.

- pH Control : Maintaining pH <6 prevents glycine self-condensation.

- Scalability : Microchannel reactors enhance mixing and heat transfer, reducing reaction time to 1–2 hours.

Alkylation of Glycine with 3-Chloro-4-Methoxybenzyl Chloride

Two-Step Protection-Alkylation-Deprotection Strategy

Direct alkylation of glycine’s amine with 3-chloro-4-methoxybenzyl chloride faces challenges due to competing carboxylate reactivity. A protection-deprotection approach mitigates this:

Step 1: Carboxyl Protection

Glycine is esterified to its methyl ester using thionyl chloride in methanol.

Step 2: Alkylation

- Reagents : Glycine methyl ester (1.0 equiv), 3-chloro-4-methoxybenzyl chloride (1.1 equiv), K2CO3 (2.0 equiv), DMF, 60°C, 6 hours.

- Intermediate : this compound methyl ester.

Step 3: Deprotection

The ester is hydrolyzed with 2M NaOH at 50°C for 1 hour.

Key Data :

Single-Pot Alkylation in Biphasic Systems

A modified protocol using phase-transfer catalysis (PTC) simplifies the process:

- Conditions : Glycine, benzyl chloride, tetrabutylammonium bromide (TBAB), NaOH (aq)/toluene, 40°C, 8 hours.

- Yield : 75% with 97% purity.

Reductive Amination of 3-Chloro-4-Methoxybenzylamine with Glyoxalic Acid

Synthesis from Benzylamine Precursors

This method leverages 3-chloro-4-methoxybenzylamine (synthesized via Hofmann degradation or chlorination) and glyoxalic acid:

- Imine Formation : Benzylamine (1.0 equiv) and glyoxalic acid (1.1 equiv) react in THF at 50°C for 4 hours.

- Reduction : NaBH4 (2.0 equiv) is added, and the mixture is stirred for 12 hours.

- Acidification : The product is precipitated by adjusting to pH 3 with HCl.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Reductive Amination (Aldehyde) | 85–92 | >98 | Moderate | High |

| Alkylation (Benzyl Chloride) | 75–82 | 97–99.3 | High | Moderate |

| Reductive Amination (Benzylamine) | 90–94 | 99.5 | Low | High |

Critical Insights :

- Method 1 is ideal for small-scale synthesis but requires aldehyde availability.

- Method 2 suits industrial settings with infrastructure for protection-deprotection.

- Method 3 offers the highest purity and is preferred for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)glycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)glycine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(3-Chloro-4-Methoxybenzyl)glycine belongs to a broader class of N-substituted benzylglycines. Key structural analogues include:

Key Observations :

- Electronic Effects: The 3-Cl and 4-OCH₃ groups in this compound create a polarized aromatic system, enhancing interactions with hydrophobic enzyme pockets (e.g., PDE5’s catalytic site) compared to monosubstituted analogues like Npcb or Npmb .

- Biological Activity : Unlike simpler N-benzylglycines (e.g., Npmb), the dual substitution in this compound contributes to its role in avanafil’s high PDE5 selectivity and rapid onset of action .

- Synthetic Utility : Compared to N-(4-chlorobenzoyl) derivatives , the methoxy group in this compound may reduce reactivity toward nucleophilic substitution, favoring stability in acidic or basic conditions.

Pharmacokinetic and Pharmacodynamic Comparisons

- Avanafil vs. Other PDE5 Inhibitors : Avanafil, containing this compound, exhibits faster absorption (Tₘₐₓ: 30–45 minutes) than sildenafil or tadalafil due to optimized lipophilicity from the 3-Cl/4-OCH₃ groups .

- NMDA Receptor Ligands: Glycine derivatives like L-703,717 (7-chloro-4-hydroxy-3-[3-(4-methoxybenzyl)phenyl]-2(1H)-quinolone) share structural motifs with this compound. However, the absence of a chlorine in L-703,717’s benzyl group reduces its binding affinity for NMDA receptors compared to chlorinated analogues .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.